
L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- is a compound that features a unique structure combining L-cystine with two 4-aminophenyl sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- typically involves the reaction of L-cystine with 4-aminophenyl sulfone. One common method involves heating a mixture of benzenesulfonamide and N,N-dimethylformamide dimethyl acetal in ethanol under reflux conditions for about 10 hours. The reaction mixture is then cooled, and the solid product is filtered, dried, and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Applications De Recherche Scientifique
L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein structure and function due to its cystine backbone.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- involves its interaction with various molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and other biomolecules, potentially altering their function. The cystine backbone allows it to participate in redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl sulfone: A related compound with similar sulfonyl groups but lacking the cystine backbone.
Bis(4-aminophenyl) sulfone: Another similar compound used in polymer production and as a curing agent for epoxy resins.
Uniqueness
L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- is unique due to its combination of a cystine backbone with sulfonyl groups. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
83626-72-6 |
|---|---|
Formule moléculaire |
C18H22N4O8S4 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1 |
Clé InChI |
FIPMCOYOJDSDBZ-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


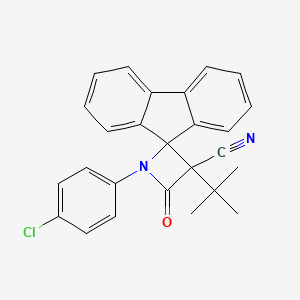
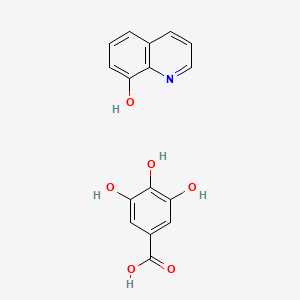
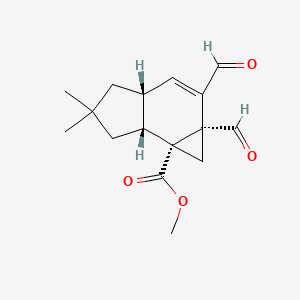

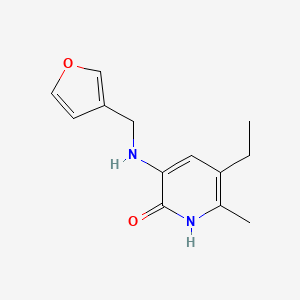

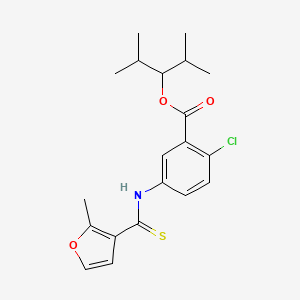
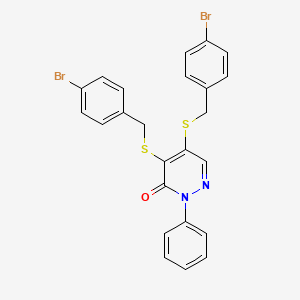

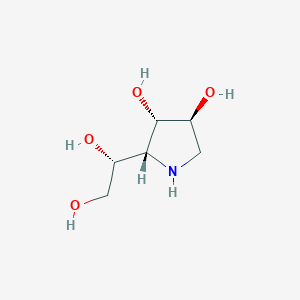

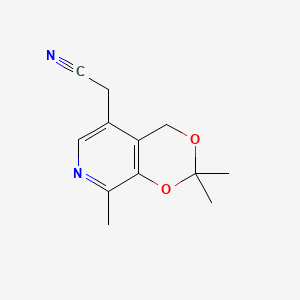
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
